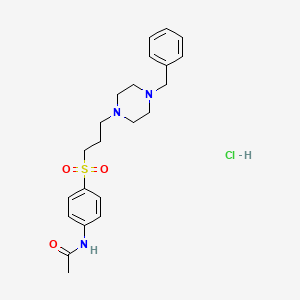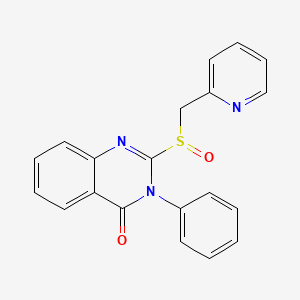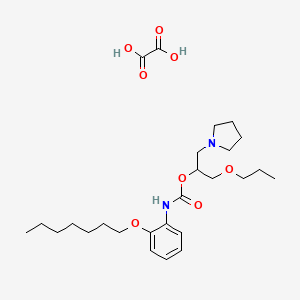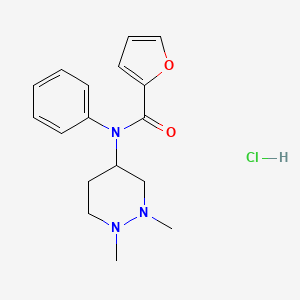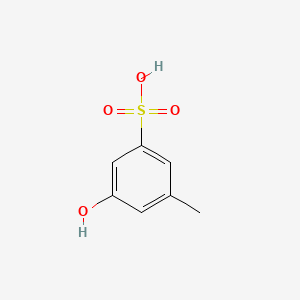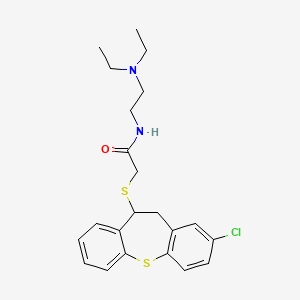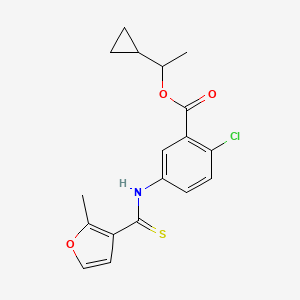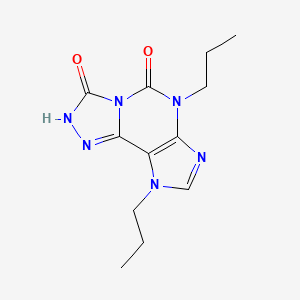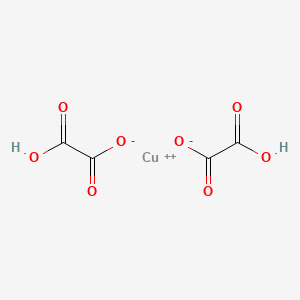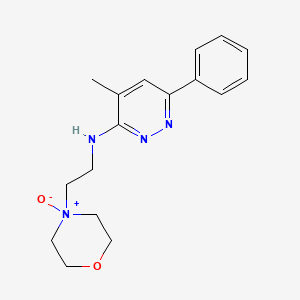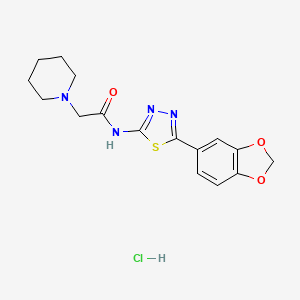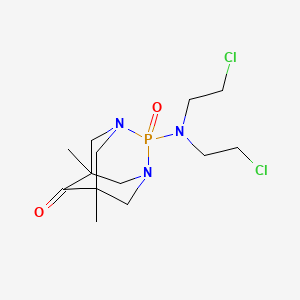
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane is a complex organic compound with a unique structure that includes both chloroethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane typically involves the reaction of 2-chloroethylamine with a suitable phosphorous-containing precursor. The reaction conditions often require controlled temperatures and the use of solvents such as chloroform. For example, the reaction may be carried out at temperatures below 0°C, with careful control of the addition rate to maintain the desired temperature range .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and distillation. The use of automated systems to control reaction conditions and monitor the process is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their function. This mechanism is of particular interest in the context of cancer research, where the compound’s ability to modify DNA and proteins can be leveraged for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine: A simpler compound with similar chloroethyl groups.
Dimethylamine: Contains dimethyl groups but lacks the complexity of the phosphorous-containing structure.
Phosphine oxides: Compounds with similar phosphorous-containing structures but different functional groups.
Uniqueness
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane is unique due to its combination of chloroethyl, dimethyl, and phosphorous-containing groups
Properties
CAS No. |
172882-02-9 |
|---|---|
Molecular Formula |
C13H22Cl2N3O2P |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-5,7-dimethyl-2-oxo-1,3-diaza-2λ5-phosphatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C13H22Cl2N3O2P/c1-12-7-17-9-13(2,11(12)19)10-18(8-12)21(17,20)16(5-3-14)6-4-15/h3-10H2,1-2H3 |
InChI Key |
YRZDMCOEQYDZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)P3(=O)N(CCCl)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


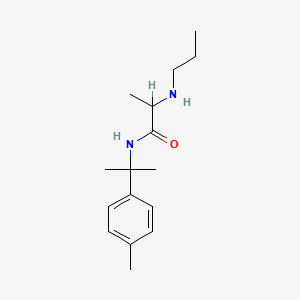
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
